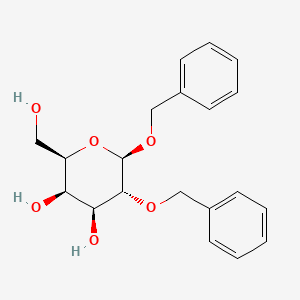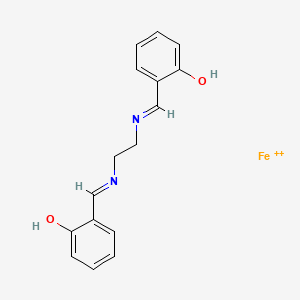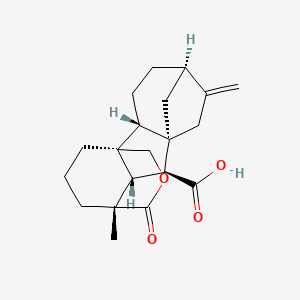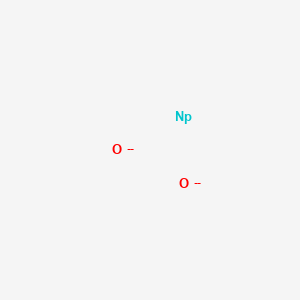
(2R,3R,4S,5R,6R)-2-(hydroxymethyl)-5,6-bis(phenylmethoxy)oxane-3,4-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,3R,4S,5R,6R)-2-(hydroxymethyl)-5,6-bis(phenylmethoxy)oxane-3,4-diol is a chemical compound that belongs to the class of benzyl glycosides. It is characterized by the presence of a benzyl group attached to the 2-O position of the beta-D-galactopyranoside molecule. This compound is often used in biochemical research and has various applications in the fields of chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,4S,5R,6R)-2-(hydroxymethyl)-5,6-bis(phenylmethoxy)oxane-3,4-diol typically involves the protection of the hydroxyl groups of galactose followed by benzylation. One common method includes the use of benzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out under anhydrous conditions to prevent hydrolysis .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
(2R,3R,4S,5R,6R)-2-(hydroxymethyl)-5,6-bis(phenylmethoxy)oxane-3,4-diol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: The benzyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield benzyl aldehyde or benzoic acid, while reduction can produce benzyl alcohol .
Applications De Recherche Scientifique
(2R,3R,4S,5R,6R)-2-(hydroxymethyl)-5,6-bis(phenylmethoxy)oxane-3,4-diol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound is employed in studies of carbohydrate-protein interactions and glycosylation processes.
Medicine: It serves as a model compound in drug development and pharmacokinetic studies.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in organic synthesis.
Mécanisme D'action
The mechanism of action of (2R,3R,4S,5R,6R)-2-(hydroxymethyl)-5,6-bis(phenylmethoxy)oxane-3,4-diol involves its interaction with specific molecular targets, such as enzymes involved in glycosylation. The benzyl groups enhance the compound’s stability and facilitate its binding to these targets, thereby modulating their activity. This interaction can affect various biochemical pathways, including those related to cell signaling and metabolism .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Benzyl 2,3-Di-O-benzyl-beta-D-galactopyranoside
- Benzyl 2-acetamido-2-deoxy-alpha-D-galactopyranoside
- 2,3,4,6-Tetra-O-benzyl-D-galactopyranose
Uniqueness
(2R,3R,4S,5R,6R)-2-(hydroxymethyl)-5,6-bis(phenylmethoxy)oxane-3,4-diol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers a balance of stability and reactivity, making it particularly useful in various research applications .
Propriétés
Numéro CAS |
15038-70-7 |
|---|---|
Formule moléculaire |
C20H24O6 |
Poids moléculaire |
360.406 |
Nom IUPAC |
(2R,3R,4S,5R,6R)-2-(hydroxymethyl)-5,6-bis(phenylmethoxy)oxane-3,4-diol |
InChI |
InChI=1S/C20H24O6/c21-11-16-17(22)18(23)19(24-12-14-7-3-1-4-8-14)20(26-16)25-13-15-9-5-2-6-10-15/h1-10,16-23H,11-13H2/t16-,17+,18+,19-,20-/m1/s1 |
Clé InChI |
PBCMEHIZZQKKRH-LCWAXJCOSA-N |
SMILES |
C1=CC=C(C=C1)COC2C(C(C(OC2OCC3=CC=CC=C3)CO)O)O |
Synonymes |
Benzyl 2-O-benzyl-β-D-galactopyranoside |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(1R,2S,3S,5S,6R,8R,9S,13R)-13-hydroxy-2,6-dimethyl-10-methylidene-11-oxo-12-oxatetracyclo[7.3.1.01,5.06,8]tridecan-3-yl] acetate](/img/structure/B577162.png)


![(4aR,6R,7R,8S,8aR)-2-phenyl-6,7-bis(phenylmethoxy)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-ol](/img/structure/B577165.png)



![7H-[1,3]Thiazolo[4,5-f][1,4]benzothiazine](/img/structure/B577174.png)



![8-[4-(2,3-dihydro-1,4-benzodioxin-3-ylmethylamino)butyl]-8-azaspiro[4.5]decane-7,9-dione;hydrochloride](/img/structure/B577185.png)
